molecular formula C29H44O12·8H2O B192029 乌巴因 CAS No. 11018-89-6

乌巴因

货号 B192029
CAS 编号: 11018-89-6
分子量: 584.7 g/mol
InChI 键: LPMXVESGRSUGHW-XPXORLBYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ouabain, also known as g-strophanthin, is a plant-derived toxic substance that was traditionally used as an arrow poison in eastern Africa for both hunting and warfare . It is a cardiac glycoside and in lower doses, can be used medically to treat hypotension and some arrhythmias . It acts by inhibiting the Na/K-ATPase, also known as the sodium–potassium ion pump .


Synthesis Analysis

The synthesis of Ouabagenin, an aglycon of cardenolide glycoside ouabain, was achieved by assembly of the AB-ring, D-ring and butenolide moieties . The multiply oxygenated cis-decalin structure of the AB-ring was constructed from ®-perillaldehyde through the Diels–Alder reaction and sequential oxidations .


Molecular Structure Analysis

The molecular structure of Ouabain consists of rhamnose and ouabagenin, obtained from the seeds of Strophanthus gratus and other plants of the Apocynaceae . It is commonly used in cell biological studies as an inhibitor of the NA (+)-K (+)-exchanging ATPase .


Chemical Reactions Analysis

Ouabain inhibits the Na-K-ATPase membrane pump, resulting in an increase in intracellular sodium and calcium concentrations . Increased intracellular concentrations of calcium may promote activation of contractile proteins (e.g., actin, myosin) .

科学研究应用

Cardiac Sodium Pumps Inhibition

Ouabain octahydrate is known to inhibit cardiac sodium pumps (Na+/K+ ATPase), which is crucial in regulating heart contractions. It has been recognized as an endogenous adrenal hormone and is used in research to study its effects on cardiac cells .

Induction of In Vivo Excitotoxicity

In neuroscience research, Ouabain is used as a tool to induce excitotoxicity in vivo, which helps in studying neurological damage resulting from excessive neurotransmitter release .

Down-Regulation of 14-3-3 Proteins

Ouabain and other endogenous digitalis-like compounds can down-regulate the expression of 14-3-3 proteins in rat lens, providing insights into cellular signaling pathways .

Effect on Ion Transport in Fish

Research has utilized Ouabain octahydrate to determine the effect of environmental factors like salt and ammonia on the activity rate of Na+/K+ ATPase in fish species such as silver or golden perch .

Baseline Short-Circuit Current Induction

In pulmonary research, Ouabain octahydrate is used to induce maximal baseline short-circuit current in rat fetal distal lung epithelial (FDLE) cells, aiding in the study of lung function and disorders .

Disruption of Na+/K+ ATPase Pump

Ouabain octahydrate binds and disrupts the Na+/K+ ATPase pump, leading to an increase in intracellular Na+. This action is significant in studies related to cellular transport mechanisms .

Pharmaceutical Cardioactive Agent

Due to its inhibitory action on the Na+/K+ pump in cardiac cells, Ouabain octahydrate serves as a pharmaceutical cardioactive agent. It’s used in pharmacological research to explore treatments for heart conditions .

Radiotoxicity Enhancement in Tumor Cells

Ouabain octahydrate exhibits cardiotonic properties and enhances radiotoxicity in tumor cells. This application is crucial in cancer research for inducing apoptosis and studying potential therapies .

作用机制

Target of Action

Ouabain octahydrate primarily targets the Na+/K±ATPase , a membrane pump that is responsible for maintaining the electrochemical gradient across the plasma membrane of animal cells . This enzyme pumps Na+ and K+ ions across the plasma membrane, which is crucial for various cellular functions .

Mode of Action

Ouabain octahydrate inhibits the Na+/K±ATPase membrane pump . This inhibition results in an increase in intracellular sodium and calcium concentrations . The increased intracellular concentrations of calcium may promote the activation of contractile proteins such as actin and myosin .

Biochemical Pathways

The inhibition of the Na+/K±ATPase by ouabain affects various cellular functions connected with the maintenance of the transmembrane gradient of Na+ and K+ . For instance, in non-rodent cells, ouabain binding leads to enzyme conformational changes triggering the activation of p38 mitogen-activated protein kinases (MAPK) signaling . In rodent cells with ouabain-resistant α1-subunit, ouabain binding results in the activation of ERK 1/2 signaling pathway .

Pharmacokinetics

It is known that ouabain has a protein binding of approximately 60% .

Result of Action

The action of ouabain octahydrate results in various molecular and cellular effects. For instance, exposure to ouabain results in depolarization of the resting membrane potential of neurons, decreased amplitude, and increased duration of the action potential of pyramidal neurons . Furthermore, ouabain causes a decrease in the amplitude of afterhyperpolarization in fast-spiking interneurons .

安全和危害

Ingestion of Ouabain may result in sudden onset of seizures or loss of consciousness . It is classified as an extremely hazardous substance in the United States as defined in Section 302 of the U.S. Emergency Planning and Community Right-to-Know Act (42 U.S.C. 11002), and is subject to strict reporting requirements by facilities which produce, store, or use it in significant quantities .

未来方向

Recent reports about endogenous Ouabain (EO), a cardiotonic steroid hormone, include analysis of mammalian EO, the discovery of EO isomers, regulation of intracellular signaling by EO, and the roles of EO in hypertension, pregnancy, and heart and kidney diseases . The altered cancer cell metabolism caused by Ouabain may contribute to AMPK activation, as well as its cytotoxicity towards cancer cells .

属性

IUPAC Name

3-[(1R,3S,5S,8R,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;octahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O12.8H2O/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31;;;;;;;;/h7,13,15-19,21-25,30-32,34-38H,3-6,8-12H2,1-2H3;8*1H2/t13-,15-,16+,17+,18+,19+,21+,22-,23+,24+,25-,26+,27-,28+,29-;;;;;;;;/m0......../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBARJRCFHUHSN-DMJRSANLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O.O.O.O.O.O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@H]([C@@]3([C@@H]4[C@@H](CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(C[C@H]4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O.O.O.O.O.O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H60O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7040730
Record name Ouabain octahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

728.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ouabain octahydrate

CAS RN

11018-89-6
Record name Ouabain [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011018896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ouabain octahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1β,3β,5β,11α,14,19-Hexahydroxycard-20(22)-enolide 3-(6-deoxy-α-L-mannopyranoside)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OUABAIN OCTAHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K0J875G48
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is Ouabain's primary target in cells?

A1: Ouabain's primary target is the Na+/K+-ATPase, an enzyme found in the plasma membrane of almost all eukaryotic cells. [] This enzyme maintains the electrochemical gradients of sodium and potassium ions across the membrane, which are crucial for various cellular functions.

Q2: How does ouabain interact with Na+/K+-ATPase?

A2: Ouabain binds specifically to the extracellular side of the Na+/K+-ATPase, inhibiting its activity. [, ] This binding is influenced by various factors, including the conformational state of the enzyme, the presence of ions like potassium and magnesium, and temperature. [, , ]

Q3: What are the downstream consequences of ouabain binding to Na+/K+-ATPase?

A3: Inhibiting Na+/K+-ATPase disrupts the normal sodium and potassium ion gradients across the cell membrane. This disruption has a cascade of effects:

  • Increased intracellular sodium: This can lead to increased intracellular calcium levels via the Na+/Ca2+ exchanger. [, ]
  • Calcium signaling: Elevated intracellular calcium acts as a second messenger, activating various signaling pathways involved in cell proliferation, apoptosis, muscle contraction, and neurotransmitter release. [, , , , , , , , ]
  • Altered membrane potential: The changes in ion gradients can influence the membrane potential, impacting neuronal excitability and potentially contributing to arrhythmias. [, ]
  • Modulation of gene expression: Ouabain can also influence the transcription of certain genes, including proto-oncogenes like c-fos and c-myc. []

Q4: Does ouabain exhibit different effects at different concentrations?

A4: Yes, ouabain demonstrates a biphasic dose-response relationship in several cell types. [, , ] Low nanomolar concentrations can stimulate cell proliferation and activate signaling pathways. In contrast, higher micromolar concentrations can induce cell death and arrhythmias.

Q5: Does ouabain interact with other cellular components besides Na+/K+-ATPase?

A5: Recent research suggests that ouabain-bound Na+/K+-ATPase can associate with other proteins, forming signaling complexes. [, ] For instance, it can interact with the 1,4,5-trisphosphate receptor, influencing calcium signaling, and with Src kinase and caveolin-1, potentially impacting cell proliferation and other downstream effects. [, , ]

Q6: What is the molecular formula and weight of ouabain?

A6: Ouabain (C29H44O12) has a molecular weight of 584.65 g/mol.

Q7: Is there any information on the spectroscopic data of ouabain available in the provided research?

A7: The provided research papers do not delve into the spectroscopic characterization of ouabain. For this information, you might consult databases like PubChem or ChemSpider.

Q8: How does ouabain perform under different conditions?

A8: The provided research focuses primarily on ouabain's biological effects and does not extensively explore its performance under various environmental conditions.

Q9: Does Ouabain exhibit catalytic properties?

A9: Ouabain is not a catalyst. It acts as an inhibitor of the Na+/K+-ATPase enzyme rather than catalyzing a specific chemical reaction. [, ]

Q10: Is there any research on computational modeling of ouabain and its interactions?

A10: While the provided research does not explicitly employ computational modeling for ouabain, one study utilizes the crystal structure of a related protein, Ca2+-ATPase, to construct a homology model of ouabain's binding site on Na+/K+-ATPase. [] This model aids in identifying the amino acids potentially involved in ouabain binding.

Q11: How do structural modifications of ouabain affect its activity?

A11: One study investigates the effects of dihydroouabain, a derivative of ouabain, on cardiac contractility. [] Dihydroouabain also inhibits the Na+/K+-ATPase but induces a smaller increase in contractility compared to ouabain at the same level of enzyme inhibition. This finding suggests that ouabain might exert additional effects beyond its interaction with Na+/K+-ATPase.

Q12: Are there specific amino acids crucial for Ouabain binding to Na+/K+-ATPase?

A12: Research indicates that specific amino acids are essential for ouabain binding and Na+/K+-ATPase function. For instance, Gln111 and Asn122 in the first extracellular loop contribute to ouabain sensitivity in some species. [] Additionally, mutations at Lys691 and Asp714 drastically affect ouabain binding, enzyme phosphorylation, and overall activity. []

Q13: What are the stability characteristics of ouabain?

A13: The provided research primarily focuses on ouabain's biological effects and doesn't delve deeply into its stability under various storage or formulation conditions.

Q14: What are the SHE considerations for ouabain?

A14: The provided research primarily focuses on the biochemical and pharmacological aspects of ouabain and does not discuss SHE (Safety, Health, and Environment) regulations. It's crucial to consult relevant safety data sheets and regulatory guidelines for handling ouabain.

Q15: How is ouabain absorbed and distributed in the body?

A15: The provided research touches upon various aspects of ouabain's pharmacokinetics, including:

  • Increased myocardial uptake in the presence of propranolol: This finding suggests that drug interactions can influence ouabain distribution and potentially its toxicity. []
  • Elevated plasma ouabain levels in pregnant rats: This highlights physiological states that can alter ouabain pharmacokinetics. []
  • Ouabain transport from liver to bile: One study examines how liver damage affects ouabain excretion, indicating the liver's role in ouabain elimination. []

Q16: What is the relationship between ouabain doses and its effects on blood pressure?

A16: Studies demonstrate a dose-dependent effect of ouabain on blood pressure:

  • Chronic low-dose ouabain infusion can induce hypertension: This effect has been observed in rats, suggesting a role for ouabain in blood pressure regulation. [, ]
  • Higher doses of ouabain are required to induce toxicity in animals with spinal cord transection: This suggests that the nervous system plays a role in ouabain-induced toxicity, potentially influencing its pharmacodynamics. []

Q17: How does ouabain affect the nervous system?

A17: Ouabain demonstrates several effects on the nervous system:

  • Central administration of ouabain can influence renal function: This suggests a link between ouabain, the central nervous system, and peripheral organ function. []
  • Intrathecal administration of ouabain produces antinociception: This finding indicates a potential role for ouabain in pain modulation. []

Q18: What in vitro models have been used to study ouabain's effects?

A18: Various in vitro models have been employed to elucidate ouabain's cellular and molecular mechanisms, including:

  • Isolated rat heart: This model has been used to investigate ouabain's effects on cardiac contractility and arrhythmias. [, , ]
  • Cultured cells: Studies have used various cell types, including human umbilical vein endothelial cells (HUVEC), rat aortic smooth muscle cells, chick pineal glands, and rabbit visceral afferent neurons, to investigate ouabain's effects on cell proliferation, apoptosis, calcium signaling, and neurotransmitter release. [, , , , , , , ]
  • Resealed human red blood cell ghosts: This model helps study ouabain binding to Na+/K+-ATPase in a simplified system. []
  • Fragmented sarcoplasmic reticulum: This model has been used to investigate the direct effects of ouabain on calcium release from intracellular stores. []

Q19: What animal models have been utilized in ouabain research?

A19: Several animal models have been used to investigate ouabain's physiological and pathological roles:

  • Rats: Studies in rats have explored ouabain-induced hypertension, the role of the brain renin-angiotensin system in ouabain's effects, and the impact of ouabain on vascular smooth muscle cells and the nervous system. [, , , , , , , ]
  • Dogs: Canine models have been used to investigate ouabain's effects on the cardiovascular system, including its inotropic and arrhythmogenic properties, as well as its influence on renal hemodynamics. [, , , ]
  • Guinea pigs: Studies in guinea pigs have focused on the inotropic effects of ouabain on cardiac muscle and its relationship to Na+/K+-ATPase inhibition. [, ]
  • Rabbits: Research in rabbits has examined the effects of ouabain on airway remodeling in asthma models and on smooth muscle cells in the corpus cavernosum. [, ]

Q20: Have there been any clinical trials investigating Ouabain's therapeutic potential?

A20: The provided research primarily focuses on preclinical studies. While ouabain has been historically used as a treatment for heart failure, the provided research does not discuss current clinical trials.

Q21: Are there known mechanisms of resistance to ouabain?

A21: Research suggests that resistance to ouabain's chronic pressor effects might develop due to decreased expression of the sodium-calcium exchanger (NCX1.3) in vascular smooth muscle cells. [] This decreased expression may limit ouabain's ability to elevate intracellular calcium and constrict blood vessels.

Q22: What is known about ouabain's toxicity?

A23: Ouabain is known to be toxic at high doses, potentially leading to cardiac arrhythmias and cell death. [, ] Research suggests that:

  • Myocardial ouabain content is a better predictor of toxicity than plasma levels: This highlights the importance of tissue accumulation in ouabain toxicity. []
  • Spinal cord transection increases the lethal dose of ouabain: This suggests that the nervous system plays a role in mediating ouabain toxicity. []
  • Propranolol, a beta-blocker, can increase myocardial ouabain content and potentially exacerbate toxicity. []
  • Ouabain can induce apoptosis in various cell types at higher concentrations. [, , ]

Q23: Are there specific strategies for delivering ouabain to specific tissues?

A24: While the research primarily focuses on ouabain's systemic effects, one study explores intrathecal administration, highlighting the potential for targeted delivery to the spinal cord for pain management. []

Q24: Are there any biomarkers associated with ouabain's effects?

A24: While the research does not pinpoint specific biomarkers for ouabain efficacy or toxicity, several findings suggest potential avenues for future investigation:

  • Changes in gene expression: Ouabain can modulate the expression of proto-oncogenes like c-fos and c-myc, which could be explored as potential biomarkers of ouabain's effects on cell proliferation. []
  • Altered protein phosphorylation: Ouabain treatment leads to changes in the phosphorylation state of numerous proteins involved in cell adhesion, proliferation, and signal transduction. [] These changes could be further investigated as potential biomarkers.
  • Elevated endogenous ouabain levels in certain conditions: Plasma ouabain levels are elevated in pregnancy and have been linked to hypertension. [, ] Further research is needed to determine their utility as biomarkers in these conditions.

Q25: What analytical methods have been used to study ouabain?

A25: Various analytical techniques have been employed in ouabain research, including:

  • Radioimmunoassay (RIA): This technique has been used to measure ouabain concentrations in plasma and tissues. [, ]
  • Liquid chromatography (LC): LC, coupled with RIA or multidimensional mass spectrometry (MS3), has been used for more precise and specific ouabain measurements. []
  • Enzyme-linked immunosorbent assay (ELISA): This method has been utilized to quantify ouabain levels in brain tissue. []
  • Radioactive labeling ([3H]-ouabain): This technique has been employed to study ouabain binding to Na+/K+-ATPase, its uptake by cells and tissues, and its transport mechanisms. [, , , , ]
  • Electrophysiology: Techniques like patch clamp and sharp electrode recordings have been used to investigate the effects of ouabain on membrane potential, ion currents, and cellular excitability. [, , , ]
  • Fluorescence measurements: Calcium-sensitive fluorescent dyes, such as Fura-2 and fluo-4 AM, have been used to monitor changes in intracellular calcium levels in response to ouabain. [, ]
  • Western blotting: This technique has been used to measure the expression levels of specific proteins, including Na+/K+-ATPase subunits and signaling molecules. [, , , ]

Q26: What is the environmental impact of Ouabain?

A26: The provided research primarily focuses on the biological effects of ouabain and does not address its environmental impact or degradation pathways. Further investigation is needed to assess its ecotoxicological profile.

Q27: What is the solubility of Ouabain?

A27: While the research does not explicitly discuss ouabain's solubility in various solvents, its use in aqueous solutions for cell culture and in vivo experiments suggests it possesses some degree of water solubility. Further research is needed to determine its solubility profile across different media.

Q28: How have the analytical methods used to study Ouabain been validated?

A28: The research papers provide limited details on the validation parameters of the employed analytical techniques. For specific validation details, like accuracy, precision, and specificity, referring to the methods sections of individual papers or related publications is recommended.

Q29: What are the quality control measures for Ouabain?

A29: The research primarily focuses on the scientific aspects of ouabain and does not elaborate on quality control measures during development, manufacturing, or distribution. Referencing relevant pharmaceutical guidelines and standards is crucial for information on quality control.

Q30: Does Ouabain elicit an immune response?

A30: The provided research primarily focuses on the pharmacological and toxicological aspects of ouabain and does not provide information regarding its potential immunogenicity or ability to induce immunological responses.

Q31: Does Ouabain interact with drug transporters?

A31: The research does not provide information regarding ouabain's interactions with specific drug transporters. Investigating potential interactions with transporters is essential, as it can influence ouabain's pharmacokinetic properties and potentially lead to drug-drug interactions.

Q32: Does Ouabain induce or inhibit drug-metabolizing enzymes?

A32: The provided research papers do not delve into ouabain's effects on drug-metabolizing enzymes. Studying its potential to induce or inhibit these enzymes is crucial for understanding its metabolic fate and potential drug-drug interactions.

Q33: What are the guidelines for Ouabain waste disposal?

A33: The research does not cover waste management guidelines for ouabain. It's crucial to consult appropriate safety data sheets and local regulations for proper disposal.

Q34: What resources are available for Ouabain research?

A34: The provided research highlights the value of various tools and resources for studying ouabain, including:

    Q35: What is the historical context of Ouabain research?

    A38: Ouabain has a long history in cardiovascular research and medicine. Initially isolated from plants, it was used as a treatment for heart failure before its endogenous production in humans was discovered. The research provided highlights a key milestone in understanding ouabain's role in human physiology: the identification and characterization of endogenous ouabain in human plasma. [] This discovery sparked significant interest in understanding its potential roles in blood pressure regulation, cardiovascular disease, and other physiological processes.

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。